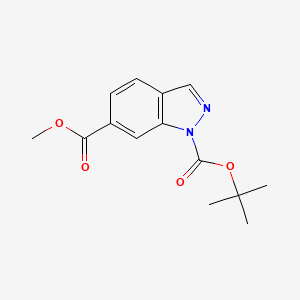

1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate

描述

1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate is a heterocyclic compound featuring an indazole core substituted with tert-butyl and methyl ester groups at the 1- and 6-positions, respectively. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its stability and reactivity in coupling reactions. Its molecular formula is C₁₅H₁₇N₂O₄, with a molecular weight of 289.31 g/mol .

Synthesis typically involves transition metal-catalyzed cross-coupling or intramolecular cyclization reactions. For example, copper(I)-mediated cyclization of precursor hydrazides in the presence of ligands like 1,10-phenanthroline and bases such as Cs₂CO₃ yields this compound with high purity (>95%) and yields exceeding 90% under optimized conditions . The tert-butyl group enhances steric protection of the indazole nitrogen, while the methyl ester provides a handle for further functionalization.

Storage recommendations include sealing the compound in a dry environment at 2–8°C to prevent hydrolysis of the ester groups . Solubility in dimethyl sulfoxide (DMSO) at 10 mM facilitates its use in solution-phase reactions .

属性

IUPAC Name |

1-O-tert-butyl 6-O-methyl indazole-1,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-11-7-9(12(17)19-4)5-6-10(11)8-15-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMRWZQWWSEPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732184 | |

| Record name | 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126424-50-7 | |

| Record name | 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Copper(I)-Mediated One-Pot Synthesis

A notable method involves a copper(I)-catalyzed coupling and cyclization reaction starting from ortho-halobenzyl bromides and hydrazodiformates. This method yields di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylates, which are structurally related to the target compound.

- A mixture of CuI, 1,10-phenanthroline, and Cs2CO3 in anhydrous DMF is preheated to 80 °C under nitrogen.

- A solution of 2-iodo-5-methylbenzyl bromide and di-tert-butyl hydrazodiformate is added slowly via syringe pump over several hours.

- The reaction proceeds for 24 hours, followed by filtration and purification via column chromatography.

- The product, such as 1,2-di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate, is isolated in approximately 60% yield.

| Compound | Starting Material | Yield (%) | Physical State | NMR Highlights (1H) |

|---|---|---|---|---|

| 1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate | 2-iodo-5-methylbenzyl bromide | 60 | Thick colorless liquid | δ 7.36 (s, 1H), 2.27 (s, 3H), 1.57 (s, 9H) |

This approach avoids isolating intermediate hydrazines and improves yields compared to two-step methods.

Carbamate Group Feasibility and Optimization

In the aryne-based molecular rearrangement approach, the choice of carbamate protecting group on the acyl hydrazide is critical for reaction efficiency and product yield.

- Acyl hydrazides with methyl and ethyl carbamate groups gave low yields (26% and 41%, respectively) and significant by-product formation.

- Isopropyl carbamate provided a high yield (86%) with minimal by-products.

- tert-Butyl (Boc) carbamate showed incomplete conversion and lower yields (65%), with formation of unidentified side-products but no by-product analogous to compound 10 (a side reaction product).

Summary Table of Carbamate Group Effects:

| Entry | Carbamate R Group | Yield of Desired Product (%) | Notes |

|---|---|---|---|

| 1 | Methyl | 26 | Significant by-product formation |

| 2 | Ethyl | 41 | By-products present |

| 3 | Isopropyl | 86 | Optimal balance of yield and conversion |

| 4 | tert-Butyl (Boc) | 65 (52 with increased reagents) | Incomplete conversion, side-products |

This data suggests that while tert-butyl carbamates are sterically bulky, they may hinder full conversion under certain conditions, requiring optimization.

General Experimental Procedures

Formation of Acyl Hydrazides (Method A):

- Azodicarboxylate (1.2 eq.) is dissolved in water.

- Aldehyde (1 eq.) is added, and the mixture stirred at room temperature for 48 hours.

- The product is extracted with ethyl acetate, dried, and purified by column chromatography.

Example: Diisopropyl 1-(4-fluorobenzoyl)hydrazine-1,2-dicarboxylate

Mechanistic Insights

The aryne-based rearrangement involves:

- Generation of benzyne intermediates from benzyne precursors.

- Nucleophilic attack by the acyl hydrazide on the benzyne.

- Intramolecular cyclization forming the indazole ring.

- Carbamate groups influence the reaction pathway by steric and electronic effects, affecting yields and by-product formation.

By careful selection of carbamate groups and reaction conditions, the formation of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate can be optimized to maximize yield and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Copper(I)-mediated one-pot | CuI, 1,10-phenanthroline, Cs2CO3, DMF | 80 °C, 24 h | ~60 | Avoids intermediate isolation, good yield |

| Aryne-based rearrangement | Acyl hydrazides (various carbamates), benzyne precursor, TBAT | 50 °C, 16 h | 26-86 | Yield depends on carbamate group; isopropyl optimal |

| Acyl hydrazide formation (Method A) | Azodicarboxylate, aldehyde, H2O | 21 °C, 48 h | 66-74 | Precursor preparation step |

化学反应分析

1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

相似化合物的比较

Key Observations:

- Steric Effects: Di-tert-butyl analogs (e.g., 1,2-di-tert-butyl derivatives) exhibit reduced solubility in nonpolar solvents due to increased steric bulk, limiting their utility in solution-phase reactions .

- Electronic Effects : Methoxy-substituted derivatives (e.g., 1,2-di-tert-butyl 5-methoxy-1H-indazole-1,2-dicarboxylate) demonstrate altered electronic profiles, with methoxy groups increasing electron density on the aromatic ring and influencing reactivity in electrophilic substitutions .

- Core Modifications : Replacing indazole with indoline (saturated core) reduces aromaticity, shifting absorption spectra and altering binding affinities in biological systems .

Physicochemical Properties

- Solubility : The methyl ester group enhances solubility in DMSO (10 mM) compared to ethyl or propyl esters, which require higher temperatures for dissolution .

- Stability : tert-Butyl esters exhibit superior hydrolytic stability over methyl esters under acidic conditions, making them preferable for long-term storage .

生物活性

1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate (CAS: 1126424-50-7) is a specialized chemical compound with potential biological activities. This compound belongs to the indazole family, which has gained attention for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- Structure : The structure features a tert-butyl group and two carboxylate groups attached to an indazole core.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : IDO1 is an enzyme involved in the metabolism of tryptophan to kynurenine, playing a significant role in immune modulation and tumor growth. Inhibition of IDO1 can enhance anticancer immune responses .

- Anticancer Activity : Research indicates that derivatives of indazole compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, structural analogs have shown efficacy against various cancer cell lines, including hypopharyngeal carcinoma and breast cancer cells .

- Antimicrobial Properties : Some studies suggest that indazole derivatives exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have explored the biological activities associated with indazole derivatives:

- Study on IDO1 Inhibition : A recent study synthesized novel indazole derivatives and evaluated their ability to inhibit IDO1. Among these compounds, some demonstrated significant anticancer properties by reducing IDO1 expression and inducing apoptosis in cancer cells .

- Antimicrobial Activity Evaluation : In another study focusing on substituted indazoles, researchers conducted antimicrobial assays that indicated potential efficacy against certain bacterial strains. However, specific results for this compound were not highlighted .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate with high purity?

- The synthesis typically involves multi-step reactions requiring precise temperature control (e.g., reflux conditions) and pH adjustments to minimize side products. Solvents like dichloromethane or acetonitrile are often used to enhance reactant solubility . Post-synthesis, analytical techniques such as NMR spectroscopy (for structural confirmation) and HPLC (for purity assessment >95%) are critical. Fractional crystallization or column chromatography may further refine purity .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Stability studies should employ accelerated hydrolysis experiments across a pH range (e.g., 1–13) at controlled temperatures (25–60°C). Monitor degradation via HPLC-MS to identify breakdown products. Kinetic analysis (e.g., Arrhenius plots) can predict shelf-life under storage conditions .

Q. What experimental design strategies are recommended for optimizing reaction yields of this compound?

- Use factorial design (e.g., 2^k designs) to evaluate variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs. Statistical tools like ANOVA validate significance of factors .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis route of this compound?

- Quantum chemical calculations (e.g., DFT) predict transition states and energetics of key steps like esterification or cyclization. Tools like ICReDD’s reaction path search integrate computational data with experimental feedback to refine conditions (e.g., solvent selection, catalyst efficiency) .

Q. What role do substituents (e.g., tert-butyl vs. methyl groups) play in modulating the compound’s biological activity?

- The tert-butyl group enhances steric protection of the indazole core, potentially improving metabolic stability. Comparative studies with analogs (e.g., 6-bromo or 3-cyano derivatives) via structure-activity relationship (SAR) analysis can quantify substituent effects on receptor binding or enzymatic inhibition .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition assays?

- Use kinetic assays (e.g., fluorescence-based or calorimetry) to determine inhibition constants (K_i) and mode of action (competitive/non-competitive). Molecular docking simulations (e.g., AutoDock) map binding interactions with target enzymes, validated by mutagenesis studies .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

- Key challenges include maintaining yield consistency during reactor scale-up (e.g., heat transfer limitations) and optimizing separation techniques (e.g., membrane filtration for product isolation). Process simulation software (e.g., Aspen Plus) models mass transfer and reaction kinetics to mitigate risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。